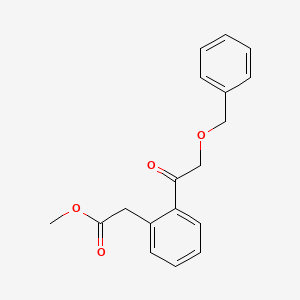
Methyl 2-(2-(2-(benzyloxy)acetyl)phenyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(2-(2-(benzyloxy)acetyl)phenyl)acetate is an organic compound with a complex structure that includes a benzyloxy group, an acetyl group, and a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(2-(2-(benzyloxy)acetyl)phenyl)acetate typically involves multiple steps. One common method includes the esterification of 2-(2-(benzyloxy)acetyl)benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled is also common to enhance the sustainability of the process.
Types of Reactions:
Oxidation: The benzyloxy group can undergo oxidation to form a benzaldehyde derivative.
Reduction: The acetyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nitration with a mixture of nitric acid and sulfuric acid; halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Benzaldehyde derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives of the phenyl ring.
Scientific Research Applications
Methyl 2-(2-(2-(benzyloxy)acetyl)phenyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(2-(2-(benzyloxy)acetyl)phenyl)acetate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The benzyloxy group can enhance the compound’s ability to cross cell membranes, while the acetyl group may be involved in covalent modification of target proteins.
Comparison with Similar Compounds
- Methyl 2-(2-(benzyloxy)phenyl)acetate
- Methyl 2-(4-(benzyloxy)phenyl)acetate
- 2-(2-(benzyloxy)acetyl)benzoic acid
Comparison: Methyl 2-(2-(2-(benzyloxy)acetyl)phenyl)acetate is unique due to the presence of both the benzyloxy and acetyl groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different biological activities and synthetic utility, making it a valuable compound for research and development.
Properties
Molecular Formula |
C18H18O4 |
|---|---|
Molecular Weight |
298.3 g/mol |
IUPAC Name |
methyl 2-[2-(2-phenylmethoxyacetyl)phenyl]acetate |
InChI |
InChI=1S/C18H18O4/c1-21-18(20)11-15-9-5-6-10-16(15)17(19)13-22-12-14-7-3-2-4-8-14/h2-10H,11-13H2,1H3 |
InChI Key |
CBZMPPLCCCIYJT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=CC=CC=C1C(=O)COCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


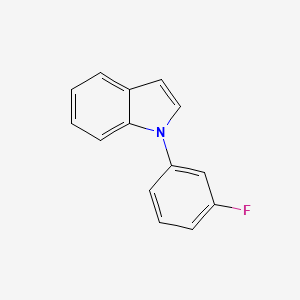
![4-{4-[(Propan-2-yl)oxy]benzene-1-sulfinyl}phenol](/img/structure/B12526914.png)
![2-Diazonio-1-[(4S)-2,2-dimethyl-4-propyl-1,3-oxazolidin-3-yl]ethen-1-olate](/img/structure/B12526915.png)
![(2Z)-2-(Ethylimino)-3-[(pyridin-2-yl)methyl]-1,3-thiazolidin-4-one](/img/structure/B12526916.png)
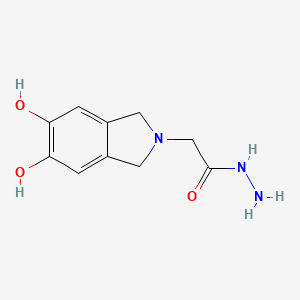
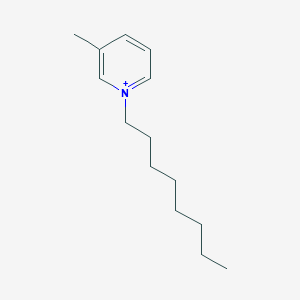
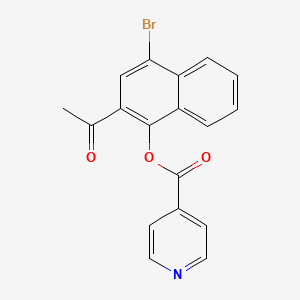
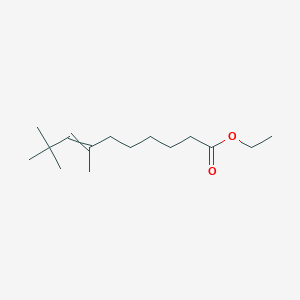
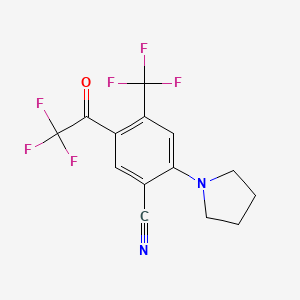

![Methanone, (2,5-dimethyl-3-furanyl)[4-(trifluoromethyl)phenyl]-](/img/structure/B12526967.png)
![Phosphonic acid, [(acetyloxy)-3-pyridinylmethyl]-, diethyl ester](/img/structure/B12526974.png)

![4,4-Bis[(benzyloxy)methyl]-2-(1-phenylethylidene)cyclopentan-1-ol](/img/structure/B12526997.png)
